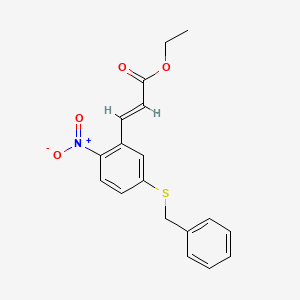![molecular formula C9H6F7NO4S2 B14045445 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium is a unique ionic liquid known for its exceptional properties, including high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific fields due to its ability to act as an efficient electrolyte in energy storage devices, among other applications.
Vorbereitungsmethoden
The synthesis of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium typically involves the reaction of 2-fluoropyridine with 2,2-bis(trifluoromethylsulfonyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions due to its unique properties, such as high ionic conductivity and thermal stability.
Biology: Employed in biological studies as a solvent for the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices .
Wirkmechanismus
The mechanism of action of 1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The compound’s unique structure allows it to stabilize various molecular complexes, enhancing their reactivity and stability. The pathways involved in its action include the formation of stable ionic pairs and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium can be compared with other similar compounds, such as:
Bis(trifluoromethylsulfonyl)imide (TFSI): Known for its high ionic conductivity and thermal stability.
Bis(fluorosulfonyl)imide (FSI): Exhibits similar properties but with different ionic interactions.
Bis(pentafluoroethyl)sulfonyl)imide (BETI): Offers unique solubility and stability characteristics.
Trifluoromethanesulfonate (triflate, TF): Commonly used in various chemical reactions due to its strong electron-withdrawing properties .
The uniqueness of this compound lies in its combination of high thermal stability, low viscosity, and excellent ionic conductivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H6F7NO4S2 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium |
InChI |
InChI=1S/C9H6F7NO4S2/c10-6-3-1-2-4-17(6)5-7(22(18,19)8(11,12)13)23(20,21)9(14,15)16/h1-4H,5H2 |
InChI-Schlüssel |
KYGGBXYKFXKIOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)F)C[C-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)

![[(1-Chloropropan-2-yl)oxy]benzene](/img/structure/B14045388.png)

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)






